5-Ethynylthiazole hydrocloride
CAS No.:
Cat. No.: VC13824787
Molecular Formula: C5H4ClNS
Molecular Weight: 145.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4ClNS |
|---|---|
| Molecular Weight | 145.61 g/mol |
| IUPAC Name | 5-ethynyl-1,3-thiazole;hydrochloride |
| Standard InChI | InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H |
| Standard InChI Key | NHMDEGUGOFFOQQ-UHFFFAOYSA-N |
| SMILES | C#CC1=CN=CS1.Cl |
| Canonical SMILES | C#CC1=CN=CS1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-ethynylthiazole hydrochloride consists of a thiazole ring (C₃H₃NS) fused with an ethynyl group (–C≡CH) at the 5-position, stabilized by hydrochloride salt formation . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClNS | |
| Molecular Weight | 145.61 g/mol | |
| SMILES | C#CC1=CN=CS1.Cl | |
| InChIKey | JWFJFVXHZUVMSF-UHFFFAOYSA-N |
The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo studies.
Physicochemical Data
Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary by adduct type :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 110.00590 | 115.6 |
| [M+Na]⁺ | 131.98784 | 127.6 |
| [M-H]⁻ | 107.99134 | 109.6 |
These values assist in identifying the compound during analytical workflows .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-ethynylthiazole hydrochloride typically begins with precursor compounds such as thiosemicarbazides or thioureas, which react with haloketones or electrophilic agents under controlled conditions. For example, cyclocondensation of thiourea derivatives with propargyl bromide may yield the ethynyl-substituted thiazole intermediate, followed by hydrochloric acid treatment to form the salt.
Analytical Characterization
Reaction progress and final product purity are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular structure and functional groups.
Biological Applications and Mechanisms
Anticancer Activity
In vitro studies demonstrate that 5-ethynylthiazole hydrochloride inhibits proliferation in cancer cell lines such as MCF-7 (breast) and A549 (lung) with IC₅₀ values ranging from 10–50 μM. Mechanistic investigations suggest it targets tubulin polymerization and topoisomerase II, disrupting DNA replication and mitosis.
Future Research Directions
Ongoing studies aim to optimize synthesis yields and explore structural analogs with enhanced potency. Collaborative efforts between academic and industrial laboratories are investigating its role in combination therapies and targeted drug delivery systems.
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